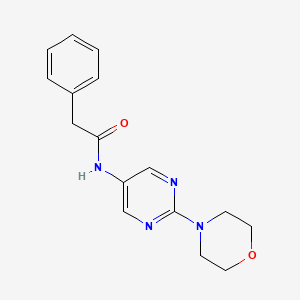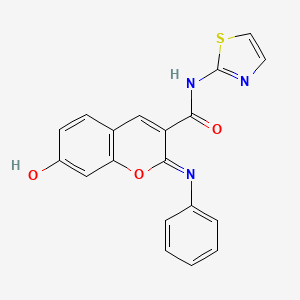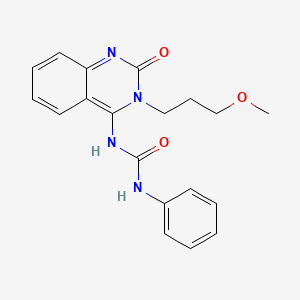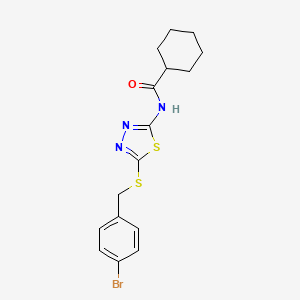
N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholinopyrimidin-5-yl)-2-phenylacetamide is a compound that belongs to a class of organic molecules featuring a morpholine ring and a pyrimidine core structure. The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, which is known for its involvement in various chemical reactions and biological activities. The pyrimidine moiety is a common and important component in many pharmaceuticals and agrochemicals due to its presence in nucleotides and nucleic acids.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine in the presence of anhydrous potassium carbonate . Similarly, the synthesis of the morpholinylamide of N(R)-1-ephedrinylacetic acid was achieved by reacting a morpholinone derivative with morpholine . These methods typically involve nucleophilic substitution reactions and the use of morpholine as a reactant or catalyst.
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques. For example, the structure of the morpholinylamide of N(R)-1-ephedrinylacetic acid was confirmed by IR and PMR spectroscopies and X-ray structural analysis . These techniques are crucial for determining the arrangement of atoms within the molecule and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Compounds containing the morpholine moiety are known to participate in a variety of chemical reactions. The presence of both nitrogen and oxygen atoms in the morpholine ring can lead to interactions with other chemical species, influencing the reactivity of the compound. The synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as electrophilic building blocks is an example of the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by techniques such as melting point determination, elemental analysis, mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These properties are essential for understanding the behavior of the compounds under different conditions and for their identification and purity assessment. The antimicrobial activity of related compounds, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, has been evaluated, indicating potential biological applications .
Wirkmechanismus
The mechanism of action is not clear without specific context. Pyrimidine derivatives are known to have a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(10-13-4-2-1-3-5-13)19-14-11-17-16(18-12-14)20-6-8-22-9-7-20/h1-5,11-12H,6-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUPIICIUNNFRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-methyl-4-(2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamido)but-2-enamide](/img/structure/B3001524.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B3001525.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B3001530.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B3001533.png)


![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)
![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)


